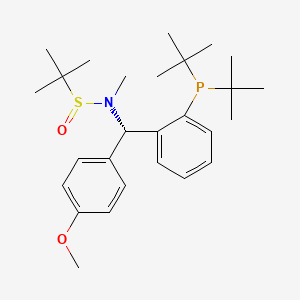![molecular formula C12H8F4N2 B15330123 2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)
2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine is an organic compound belonging to the biphenyl family It is characterized by the presence of four fluorine atoms and two amino groups attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine typically involves the fluorination of biphenyl derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The amination step can be carried out using ammonia or amine derivatives under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds, depending on the reaction conditions and reagents used.
科学研究应用
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The amino groups can form hydrogen bonds and interact with biological molecules, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
2,2’,5,5’-Tetrachloro-[1,1’-biphenyl]: Similar structure but with chlorine atoms instead of fluorine.
2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl-2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate: Another fluorinated biphenyl derivative with different functional groups.
Uniqueness
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both fluorine atoms and amino groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for various applications in research and industry.
属性
分子式 |
C12H8F4N2 |
|---|---|
分子量 |
256.20 g/mol |
IUPAC 名称 |
4-(4-amino-2,5-difluorophenyl)-2,5-difluoroaniline |
InChI |
InChI=1S/C12H8F4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2 |
InChI 键 |
VSCWVWFFQWMDGE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)N)F)C2=CC(=C(C=C2F)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


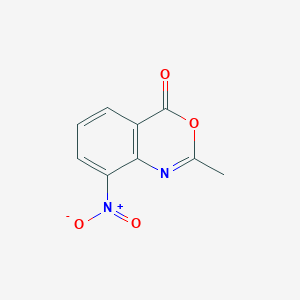
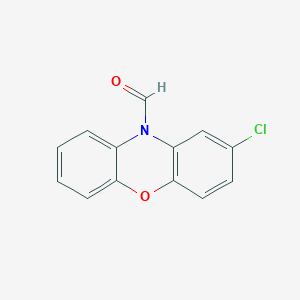

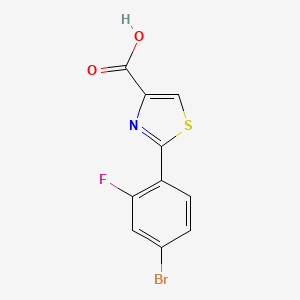
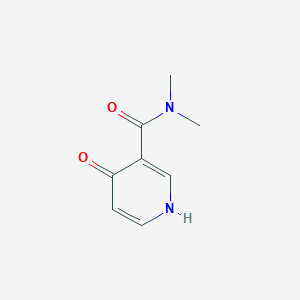
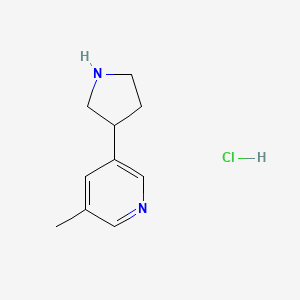



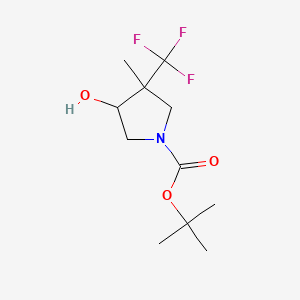
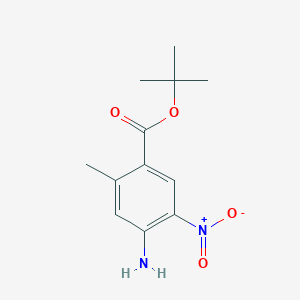
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)
